

3-Demethyl Thiocolchicine as a thiocolchicoside metabolite

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Compound of Interest

Compound Name: 3-Demethyl Thiocolchicine-
-13C2,d6

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An In-Depth Technical Guide to 3-Demethyl Thiocolchicine: A Key Metabolite of Thiocolchicoside

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiocolchicoside is a widely prescribed semi-synthetic muscle relaxant known for its anti-inflammatory and analgesic properties. Following administration, it undergoes extensive metabolism, leading to the formation of several derivatives. Among these, 3-demethyl thiocolchicine, also identified as SL59.0955 or M2, is a primary yet pharmacologically inactive metabolite. Despite its lack of therapeutic activity, 3-demethyl thiocolchicine is of significant interest due to its toxicological profile, particularly its aneugenic potential. This document provides a comprehensive technical overview of 3-demethyl thiocolchicine, detailing its formation, pharmacokinetic profile, toxicological implications, and the analytical methodologies used for its detection.

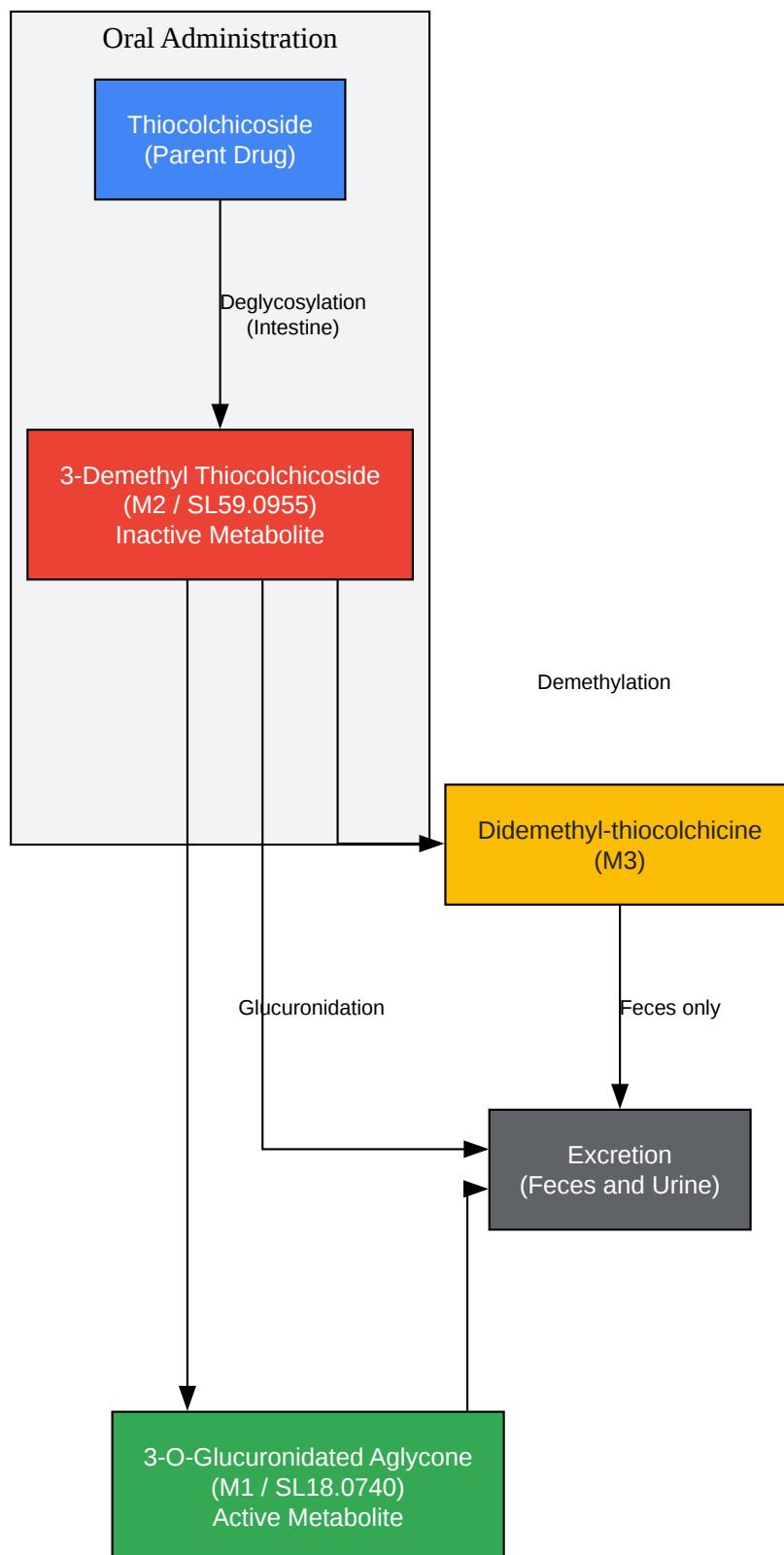
Introduction to Thiocolchicoside and its Metabolism

Thiocolchicoside, a sulfur derivative of colchicoside, functions as a centrally acting muscle relaxant.^[1] Its mechanism of action is primarily linked to its antagonist activity at γ -aminobutyric acid type A (GABA-A) and glycine receptors.^{[2][3][4]} This interaction at the central nervous system level leads to muscle relaxation without significant sedative effects.^{[4][5]}

Upon oral administration, thiocolchicoside is not detectable in plasma.^{[5][6]} It is extensively metabolized, primarily in the intestine, through deglycosylation to form its aglycone metabolite, 3-demethyl thiocolchicine (M2).^{[2][7]} This inactive metabolite is then further conjugated, mainly through glucuronidation, to form the principal active metabolite, 3-O-glucuronidated aglycone (M1 or SL18.0740).^{[6][8]} M1 exhibits pharmacological activity equipotent to the parent compound.^{[6][9]} The metabolic conversion is a critical determinant of the drug's efficacy and safety profile.

Metabolic Pathway

The biotransformation of thiocolchicoside varies significantly with the route of administration. After oral intake, the parent drug is rapidly converted to its metabolites. The primary pathway involves the removal of the glucose moiety to yield 3-demethyl thiocolchicine (M2).^[8] M2 then serves as a substrate for glucuronidation, leading to the formation of the active M1 metabolite.^{[6][8]} A minor pathway involves the demethylation of the aglycone to form didemethyl-thiocolchicine.^[8] After intramuscular administration, both the parent drug thiocolchicoside and the active M1 metabolite are present in systemic circulation.^{[6][9]}

[Click to download full resolution via product page](#)**Caption:** Metabolic pathway of thiocolchicoside after oral administration.

Pharmacokinetics

The pharmacokinetic profile of thiocolchicoside is characterized by its rapid metabolism and the differing plasma concentrations of its metabolites based on the administration route. After oral administration, only the metabolites M1 and M2 are detected, with peak plasma concentrations occurring approximately one hour post-dose.^[5] Following intramuscular injection, both thiocolchicoside and M1 are quantifiable in plasma.^[6]

Table 1: Pharmacokinetic Parameters of Thiocolchicoside and its Metabolites in Healthy Humans

Parameter	Administration Route	Analyte	Value	Reference
Cmax (Maximum Concentration)	Oral (8 mg)	Thiocolchicoside	Not Detected	[5][6]
Oral (8 mg)	M1 (SL18.0740)	~60 ng/mL	[5]	
Oral (8 mg)	M2 (SL59.0955)	~13 ng/mL	[5]	
Intramuscular (4 mg)	Thiocolchicoside	113 ng/mL	[5]	
Intramuscular (8 mg)	Thiocolchicoside	175 ng/mL	[5]	
Intramuscular (8 mg)	M1 (SL18.0740)	11.7 ng/mL	[5]	
Tmax (Time to Max. Conc.)	Oral (8 mg)	M1 & M2	1 hour	[5][6]
Intramuscular (8 mg)	Thiocolchicoside	0.4 hours (24 mins)	[6][8]	
Intramuscular (8 mg)	M1 (SL18.0740)	5 hours	[6][8]	
AUC (Area Under the Curve)	Oral (8 mg)	M1 (SL18.0740)	130 ng.h/mL	[5]
Oral (8 mg)	M2 (SL59.0955)	15.5 - 39.7 ng.h/mL	[5]	
Intramuscular (4 mg)	Thiocolchicoside	283 ng.h/mL	[5]	
Intramuscular (8 mg)	Thiocolchicoside	417 ng.h/mL	[5]	
Intramuscular (8 mg)	M1 (SL18.0740)	83 ng.h/mL	[5]	

t _{1/2} (Elimination Half-life)	Oral (8 mg)	M1 (SL18.0740)	3.2 - 7.3 hours	[5][6]
Oral (8 mg)	M2 (SL59.0955)	~0.8 hours	[5]	
Intramuscular (8 mg)	Thiocolchicoside	1.5 hours	[6][8]	
Intramuscular (8 mg)	M1 (SL18.0740)	8.6 hours	[6][8]	
Oral Bioavailability	Oral vs. Intramuscular	Thiocolchicoside & M1	~25%	[6][9][10]

Toxicological Profile of 3-Demethyl Thiocolchicoside (M2)

While the active metabolite M1 is responsible for the therapeutic effects of thiocolchicoside, the inactive metabolite M2 (3-demethyl thiocolchicine) is the primary driver of its most significant safety concerns.

Aneugenic Potential

The most critical toxicological finding related to M2 is its aneugenic activity.[11] Aneuploidy is a condition characterized by an abnormal number of chromosomes in a cell, which can result from errors in chromosome segregation during cell division.[12] Preclinical studies have demonstrated that the M2 metabolite can induce aneuploidy in dividing cells at concentrations proximate to those observed in humans receiving therapeutic doses of thiocolchicoside.[11][12]

This aneugenic effect is a recognized risk factor for several severe adverse outcomes:

- **Teratogenicity and Embryo/foetotoxicity:** Aneuploidy in germ cells can lead to birth defects, spontaneous abortion, or fetal death.[11][12] Animal studies have shown teratogenic effects with thiocolchicoside administration.[11]
- **Impaired Male Fertility:** Damage to chromosomes in sperm precursor cells can impair male fertility.[11]

- Carcinogenesis: Aneuploidy in somatic cells is a potential risk factor for the development of cancer.[11][12]

Due to these risks, regulatory agencies like the European Medicines Agency (EMA) have recommended restrictions on the use of thiocolchicoside, including limiting the dose and duration of treatment to minimize exposure to the M2 metabolite.[11][12]

Acute Toxicity

Acute toxicity data for 3-demethyl thiocolchicine is available from animal studies.

Table 2: Acute Toxicity of 3-Demethyl Thiocolchicine

Test Type	Route of Exposure	Species	Dose	Reference
LD50	Intraperitoneal	Mouse	11.3 mg/kg (11300 µg/kg)	[13][14]

This indicates that 3-demethyl thiocolchicine is markedly less acutely toxic than colchicine (LD50 1.6 mg/kg) and thiocolchicine (LD50 1.0 mg/kg).[14]

Relevant Signaling Pathways

The pharmacological effects of thiocolchicoside and its active metabolite M1 are mediated through several signaling pathways, primarily related to inflammation and neurotransmission.

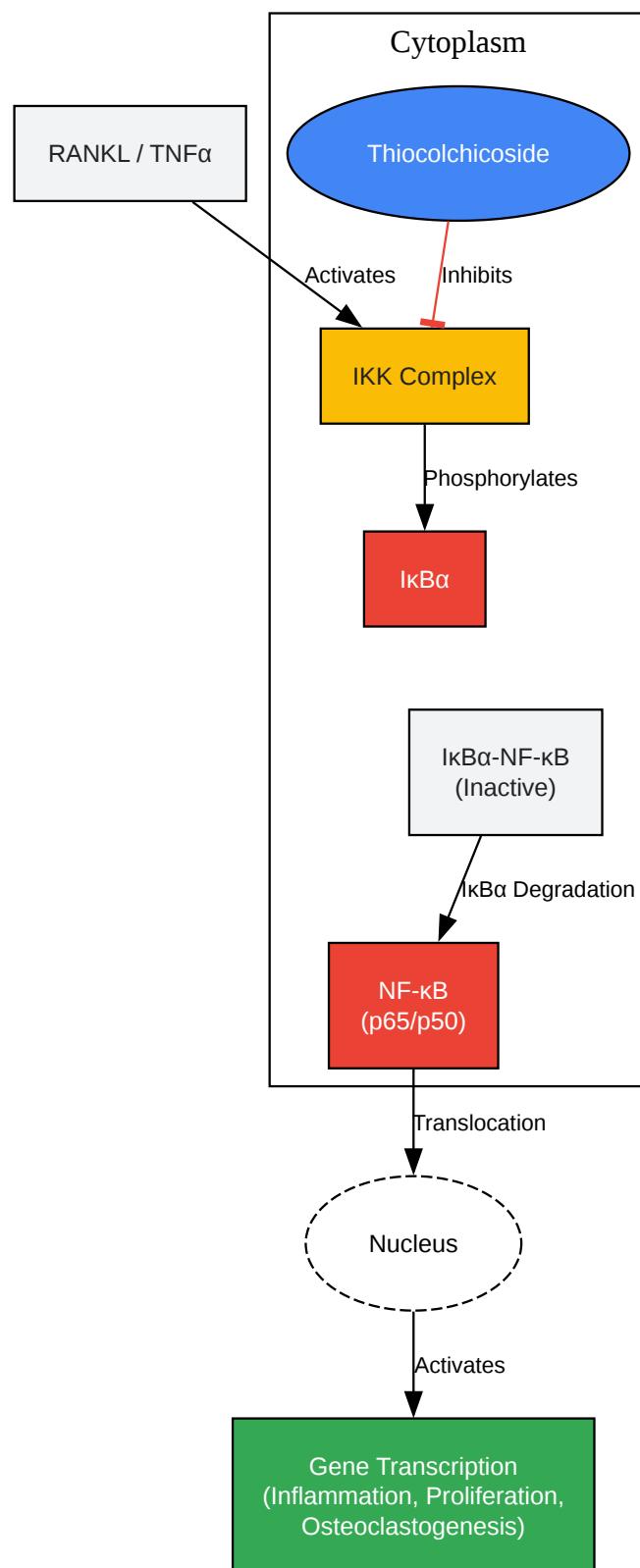
GABAergic and Glycinergic Pathways

Thiocolchicoside acts as a competitive antagonist of GABA-A receptors and also inhibits glycine receptors.[2][3] By modulating these major inhibitory neurotransmitter systems in the central nervous system, it produces its muscle relaxant effects.[4]

NF-κB Signaling Pathway

Recent studies have revealed that thiocolchicoside exerts anti-inflammatory and potential anti-cancer effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[15][16] NF-κB is a key transcription factor that regulates genes involved in inflammation, cell survival, and proliferation.[15] Thiocolchicoside has been shown to suppress RANKL-induced NF-κB

activation, which is crucial for osteoclastogenesis (bone resorption).[16] It achieves this by preventing the degradation of I κ B α , the inhibitory protein that sequesters NF- κ B in the cytoplasm.[15][16] This mechanism underlies its anti-inflammatory properties and suggests potential applications in treating bone loss.[16]



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Caption: Inhibition of the NF-κB signaling pathway by thiocolchicoside.

Experimental Protocols

Accurate quantification of 3-demethyl thiocolchicine is essential for pharmacokinetic studies, bioequivalence assessments, and toxicological research. A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for its determination in human plasma.[17]

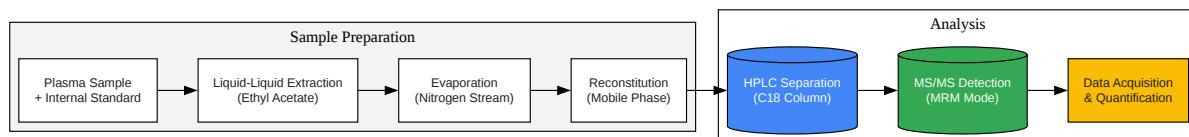
Protocol: Determination of 3-Demethyl Thiocolchicine in Human Plasma by LC-MS/MS

This protocol is based on the methodology described by Sutherland et al.[17]

- Sample Preparation (Liquid-Liquid Extraction):
 - To a 1.0 mL aliquot of human plasma, add an internal standard (e.g., a stable isotope-labeled analog like 3-Demethyl Thiocolchicine-d3).[18]
 - Add 5.0 mL of ethyl acetate.
 - Vortex for 10 minutes to ensure thorough mixing and extraction.
 - Centrifuge at 4000 rpm for 5 minutes to separate the organic and aqueous layers.
 - Transfer the upper organic layer (ethyl acetate) to a clean tube.
 - Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
 - Reconstitute the residue in 200 μ L of the mobile phase.
- Chromatographic Conditions (HPLC):
 - Column: Phenomenex Luna C18(2) 5 μ m, 150 x 2 mm.
 - Mobile Phase: Acetonitrile and 0.005% formic acid in water (350:650, v/v).
 - Flow Rate: 0.35 mL/min.
 - Injection Volume: 20 μ L.

- Column Temperature: 40°C.
- Mass Spectrometric Conditions (MS/MS):
 - Instrument: Triple quadrupole mass spectrometer (e.g., Applied Biosystems API 2000).
 - Ionization Source: TurbolonSpray (a type of electrospray ionization).
 - Polarity: Positive ion mode.
 - Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
 - 3-Demethyl thiocolchicine: Monitor the specific precursor-to-product ion transition (Q1/Q3).
 - Internal Standard: Monitor its corresponding unique transition.
- Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. The concentration in unknown samples is determined from this curve.

This method has a reported lower limit of quantification (LLOQ) of 0.39 ng/mL and a mean recovery of 70%.[\[17\]](#)



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Caption: Experimental workflow for LC-MS/MS analysis of 3-demethyl thiocolchicine.

Conclusion

3-Demethyl thiocolchicine (M2) is a central metabolite in the biotransformation of the muscle relaxant thiocolchicoside. Although pharmacologically inactive, its toxicological significance is profound. The established aneugenic potential of M2 necessitates careful consideration in the clinical application of thiocolchicoside, leading to regulatory actions aimed at limiting patient exposure. For professionals in drug development and research, a thorough understanding of the formation, pharmacokinetics, and toxicity of 3-demethyl thiocolchicine is paramount for ensuring the safe and effective use of its parent drug and for the development of future therapeutic agents with improved safety profiles. Furthermore, its role as a key analyte in bioequivalence and pharmacokinetic studies underscores the importance of robust and validated analytical methods for its quantification.

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References

- 1. scispace.com [scispace.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Thiocolchicoside | C27H33NO10S | CID 9915886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Thiocolchicoside? [synapse.patsnap.com]
- 5. Thiocolchicoside Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]
- 6. New metabolic and pharmacokinetic characteristics of thiocolchicoside and its active metabolite in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 9. researchgate.net [researchgate.net]
- 10. Thiocolchicoside - Wikipedia [en.wikipedia.org]
- 11. ema.europa.eu [ema.europa.eu]

- 12. ema.europa.eu [ema.europa.eu]
- 13. 3-demethylthiocolchicine | CAS#:87424-25-7 | Chemsoc [chemsrc.com]
- 14. CAS:2730-71-4 - FACTA Search [nactem.ac.uk]
- 15. Thiocolchicoside exhibits anticancer effects through downregulation of NF-κB pathway and its regulated gene products linked to inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Thiocolchicoside suppresses osteoclastogenesis induced by RANKL and cancer cells through inhibition of inflammatory pathways: a new use for an old drug - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Highly specific and sensitive liquid chromatography-tandem mass spectrometry method for the determination of 3-desmethylthiocolchicine in human plasma as analyte for the assessment of bioequivalence after oral administration of thiocolchicoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 3-Demethyl Thiocolchicine-d3 | C21H23NO5S | CID 53312103 - PubChem [pubchem.ncbi.nlm.nih.gov]
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